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Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

For Researchers, Scientists, and Drug Development Professionals: An Objective Performance
Review of the Investigational Anti-TNFR2 Antibody, BI-1808, Against Published Data for Select
Cancers.

This guide provides a comprehensive performance comparison of BI-1808, a first-in-class anti-
Tumor Necrosis Factor Receptor 2 (TNFR2) monoclonal antibody, against established and
investigational therapies for Cutaneous T-Cell Lymphoma (CTCL) and advanced solid tumors.
The data presented is collated from publicly available clinical trial results and scientific
publications, offering a detailed overview for researchers, scientists, and drug development
professionals.

Executive Summary

BI-1808 is an investigational human IgG1 monoclonal antibody designed to block the
interaction of TNFR2 with its ligand, TNF-a. This mechanism of action is intended to lead to the
depletion of intratumoral regulatory T cells (Tregs) and the expansion of CD8+ T cells, thereby
enhancing the body's anti-tumor immune response. Clinical trial data has shown promising
single-agent activity and a favorable safety profile for BI-1808 in heavily pretreated patient
populations. This guide will delve into the specifics of its performance in comparison to other
therapeutic agents.

Performance Data in Cutaneous T-Cell Lymphoma
(CTCL)
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The most robust data for BI-1808's efficacy comes from the ongoing Phase 1/2a clinical trial
(NCT04752826), particularly in patients with relapsed or refractory CTCL, including Mycosis
Fungoides (MF) and Sézary Syndrome (SS). Below is a comparative summary of BI-1808's

performance against two approved targeted therapies for this indication: mogamulizumab and
brentuximab vedotin.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

Physician's
— BI-1808 Mogamulizuma  Brentuximab Choice
etric
(Monotherapy) b Vedotin (Methotrexate
or Bexarotene)
Trial NCT04752826 MAVORIC ALCANZA ALCANZA
rial
(Phase 2a) (Phase 3)[1] (Phase 3)[2][3] (Phase 3)[2][3]
_ CD30- CD30-
Patient Relapsed/Refract Relapsed/Refract ) )
) Expressing Expressing
Population ory CTCL ory MF/SS
MF/pcALCL MF/pcALCL
Objective 46% (6/13
Response Rate evaluable 28%[1][4] 56.3% 12.5%][3]
(ORR) patients)
1/13 (Sézary Not explicitly
Complete .
Syndrome stated in 17.2%[2] 1.6%][2]
Response (CR) ]
patient) summary
Not explicitl Not explicitl Not explicitl
Partial Response  5/13 (4 MF, 1 p Y p Y p Y
stated in stated in stated in
(PR) SS)
summary summary summary
) 92% (12/13 Not explicitly Not explicitly Not explicitly
Disease Control . i )
evaluable stated in stated in stated in
Rate (DCR) )
patients) summary summary summary

Progression-Free
Survival (PFS)

Not yet reported

7.7 months[4]

16.7 months[2][5]

3.5 months[2][5]

Key Adverse
Events (Grade
=3)

No Grade 3 or
higher related
AEs reported

Not detailed in

summary

Peripheral

Neuropathy
(Grade 3: 6
patients)[2]

Not detailed in

summary

Performance Data in Advanced Solid Tumors

BI-1808 is also being evaluated in patients with various advanced solid malignancies who have

progressed on standard therapies. The data is still emerging, but early results show single-
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agent activity. Below is a summary of available data for BI-1808 and other third-line treatment

options for advanced solid tumors. It is important to note that these are not head-to-head

comparisons and patient populations may vary across trials.

) BI-1808 Pembrolizumab ) Trifluridine/Tipir
Metric Regorafenib .
(Monotherapy) (Monotherapy) acil (FTD/TPI)
KEYNOTE-028 &
_ NCT04752826 KEYNOTE-158 CORRECT &
Trial _ RECOURSE
(Phase 1/2a) (Pooled Analysis) CONCUR
(6]
Advanced Solid Extensive-Stage Metastatic Metastatic
Patient Malignancies Small Cell Lung Colorectal Colorectal
Population (heavily Cancer (3rd line Cancer (mCRC) Cancer (mCRC)
pretreated) or later)[6] (3rd line)[7][8] (3rd line)
1iPR out of 20
Objective evaluable
. ~1% ~1.6%
Response Rate patients 19%][6]
) (monotherapy) (monotherapy)
(ORR) (metastatic
GIST)
) 6 patients with Not explicitly Not explicitly
Disease Control ] i )
Stable Disease 37% (ORR + SD) stated in stated in
Rate (DCR)
(SD) summary summary
Overall Survival Median: 7.7 Median: 6.4 - 8.8  Median: 7.1
Not yet reported
(0S) months[6] months[7][9] months[10]
Progression-Free Median: 2.0 Median: 1.9 -3.2  Median: 2.0
) Not yet reported
Survival (PFS) months[6] months[7] months

Key Adverse
Events (Grade
>3)

No Grade 3/4
related AEs
reported in
monotherapy

arm

Not detailed in

summary

Hand-foot skin
reaction, fatigue,
diarrhea,

hypertension

Neutropenia,
nausea,
vomiting,

diarrhea
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Experimental Protocols
BI-1808 Phase 1/2a Clinical Trial (NCT04752826)

This is a multicenter, open-label, first-in-human study evaluating the safety, tolerability, and
preliminary efficacy of BI-1808 as a single agent and in combination with pembrolizumab in
patients with advanced malignancies who have progressed on standard therapy.[11][12]

Phase 1 (Dose Escalation): To determine the recommended Phase 2 dose (RP2D) of BI-
1808 as a monotherapy and in combination with pembrolizumab.[11][13]

e Phase 2a (Dose Expansion): To assess the anti-tumor activity of BI-1808 at the RP2D in
specific cohorts, including CTCL and various solid tumors.[13]

o Key Inclusion Criteria: Patients with histologically confirmed advanced malignancies who are
intolerant of, refuse, or are not eligible for standard anticancer therapy, and have at least one
measurable lesion.[11]

o Key Exclusion Criteria: Active CNS metastases, prior treatment with a TNFR2 agonist, and
receipt of chemotherapy or immunotherapy within 4 weeks of the first dose of BI-1808.[11]

e Primary Endpoints: Incidence of dose-limiting toxicities (DLTs) and treatment-emergent
adverse events (TEAES).

e Secondary Endpoints: Objective response rate (ORR), duration of response (DOR), disease
control rate (DCR), and progression-free survival (PFS).

Signaling Pathways and Mechanisms of Action
BI-1808 Signaling Pathway

BI-1808 targets TNFR2, which is highly expressed on regulatory T cells (Tregs) within the
tumor microenvironment. By blocking the binding of TNF-a to TNFR2, BI-1808 is designed to
deplete these immunosuppressive Tregs and promote the expansion and activation of cytotoxic
CD8+ T cells, leading to an enhanced anti-tumor immune response.
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Caption: Mechanism of action of BI-1808 in the tumor microenvironment.

Mogamulizumab Signaling Pathway

Mogamulizumab is a monoclonal antibody that targets C-C chemokine receptor 4 (CCR4), a
receptor expressed on the surface of malignant T cells in certain lymphomas. By binding to
CCR4, mogamulizumab is thought to induce antibody-dependent cell-mediated cytotoxicity
(ADCC), leading to the destruction of tumor cells.[14][15][16][17]
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Caption: Mechanism of action of Mogamulizumab leading to ADCC.

Brentuximab Vedotin Experimental Workflow

Brentuximab vedotin is an antibody-drug conjugate (ADC) that targets the CD30 protein, which
is often found on the surface of lymphoma cells. The antibody component delivers a potent
cytotoxic agent, monomethyl auristatin E (MMAE), directly to the cancer cells.[18][19][20][21]
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Caption: Experimental workflow of Brentuximab Vedotin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://ascopost.com/issues/may-10-2019/pembrolizumab-as-third-line-option-for-extensive-stage-sclc/
https://ascopost.com/issues/may-10-2019/pembrolizumab-as-third-line-option-for-extensive-stage-sclc/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11231874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11231874/
https://www.targetedonc.com/view/case-study-suggests-regorafenib-remains-effective-progression-for-mcrc
https://pmc.ncbi.nlm.nih.gov/articles/PMC10727636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10727636/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11067808/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11067808/
https://clinicaltrials.gov/study/NCT04752826
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/bi-1808-as-a-single-agent-and-with-pembrolizumab-in-treatment-of-advanced-malignancies/
https://www.researchgate.net/publication/375151242_757_Phase_12a_clinical_trial_of_BI-1808_a_monoclonal_antibody_to_tumor_necrosis_factor_receptor_2_TNFR2_as_single_agent_and_in_combination_with_pembrolizumab
https://go.drugbank.com/drugs/DB12498
https://www.assaygenie.com/blog/mogamulizumab-understanding-its-mechanism-clinical-applications-and-the-role-of-biosimilars-in-research/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-mogamulizumab-kpkc
https://dctd.cancer.gov/drug-discovery-development/reagents-materials/formulary/about/agents/mogamulizumab
https://www.researchgate.net/figure/Mechanism-of-action-of-brentuximab-vedotin-Brentuximab-binds-CD30-receptor-on-the_fig1_236067575
https://pmc.ncbi.nlm.nih.gov/articles/PMC3499340/
https://aacrjournals.org/clincancerres/article/19/1/22/77959/Brentuximab-VedotinDrug-Update-of-Brentuximab
https://www.researchgate.net/figure/Mechanism-of-action-of-brentuximab-vedotin_fig1_261140757
https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-against-published-data
https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-against-published-data
https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-against-published-data
https://www.benchchem.com/product/b1664460#benchmarking-os-1808-performance-against-published-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1664460?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664460?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

